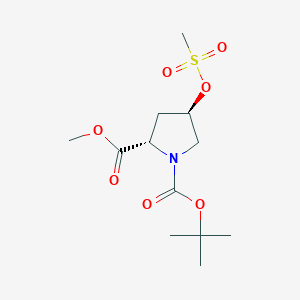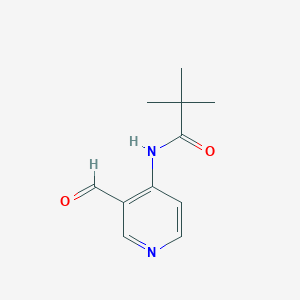
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
概要
説明
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide, also known as NFPM, is an amide derived from the pyridine ring and dimethylpropanamide. It is an organic compound that is used in a variety of scientific research applications, including drug discovery and development, biochemistry, and physiological studies. NFPM is considered to be a promising scaffold for the development of novel compounds with potential therapeutic applications.
科学的研究の応用
Synthesis and Ligand Preparation
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide and related compounds have been explored in the synthesis of various ligands. Cheruzel et al. (2011) described synthetic pathways to a related compound, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which serves as a synthon for reductive amination reactions with primary and secondary amines. These reactions yield a series of ligands with second coordination sphere functional groups, indicating the versatility of such compounds in ligand preparation (Cheruzel et al., 2011).
Coordination Compounds and Antimicrobial Activity
Gulea et al. (2012) reported the reaction of a structurally similar compound, 2-formylpyridine 4-(dimethylphenyl)thiosemicarbazone, with copper chloride and nitrate to form coordination compounds exhibiting selective antimicrobial activity against standard strains of Staphylococcus aureus and Escherichia coli (Gulea et al., 2012).
Spectrophotometric Determination
Shu (2011) demonstrated a method for the spectrophotometric determination of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a related compound, indicating the potential for analytical applications in detecting and quantifying similar compounds in solution (Shu, 2011).
Structural Analysis and Synthesis
Rusnac et al. (2020) conducted a study on the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to the synthesis and structural analysis of various compounds. The synthesized compounds were evaluated for antimicrobial and antioxidant activity, showing potential in these fields (Rusnac et al., 2020).
Antitumor Properties
Agrawal et al. (1976) synthesized a series of 4-substituted 2-formylpyridine thiosemicarbazones, demonstrating antineoplastic activity in mice bearing Sarcoma 180 ascites cells, indicating potential applications in cancer research (Agrawal et al., 1976).
Crystal Structure Determination
Ming-zhi et al. (2005) analyzed the crystal structure of a similar compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, indicating the importance of such compounds in crystallography and structural chemistry (Ming-zhi et al., 2005).
特性
IUPAC Name |
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMXCEJBHWHTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381490 | |
| Record name | N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |
CAS RN |
86847-71-4 | |
| Record name | N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

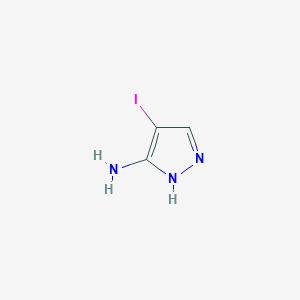
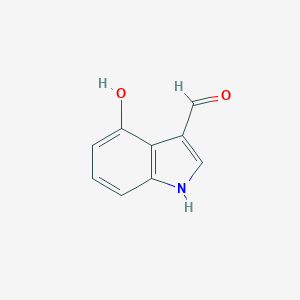
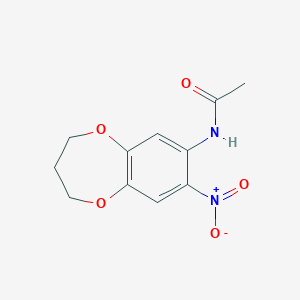
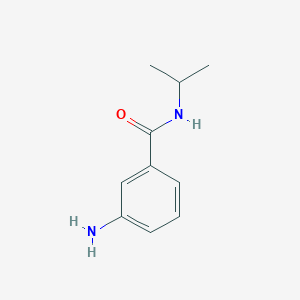
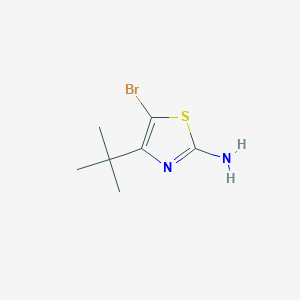

![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)
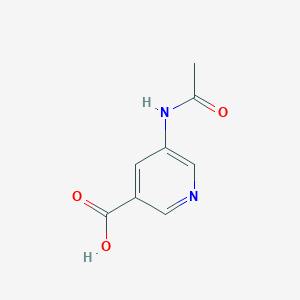
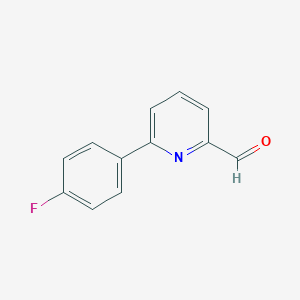
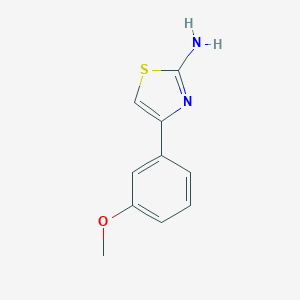
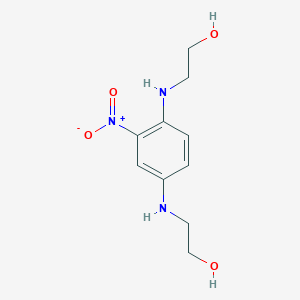
![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)
![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)
